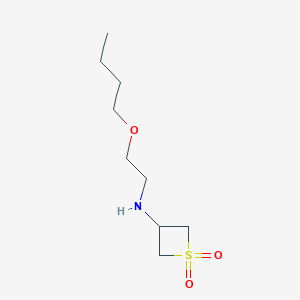![molecular formula C14H6Cl3NO3S2 B13021798 (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B13021798.png)
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a dithiazinone core and multiple chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone typically involves multiple steps, starting with the preparation of the dithiazinone core This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would typically include steps such as:
Preparation of the dithiazinone core: This involves the cyclization of precursors in the presence of catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinone core to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application, such as inhibiting an enzyme in a biological pathway or interacting with cellular components to exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar halogen substituents but a different core structure.
Dichloromethane: Another chlorinated compound with different chemical properties and applications.
Uniqueness
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: is unique due to its dithiazinone core and specific arrangement of chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H6Cl3NO3S2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H6Cl3NO3S2/c15-8-2-4-12-11(6-8)22-14(18-23(12,20)21)13(19)7-1-3-9(16)10(17)5-7/h1-6H |
InChI Key |
BLWVFDOGVHTGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


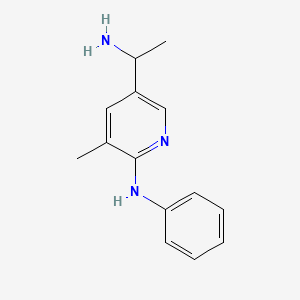
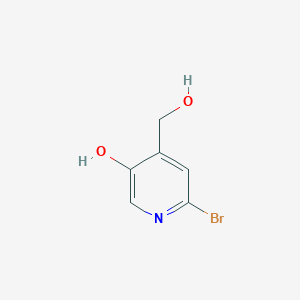
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
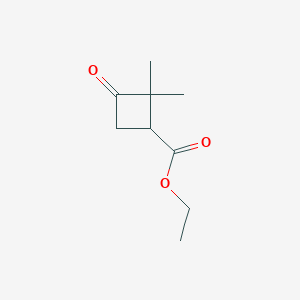
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
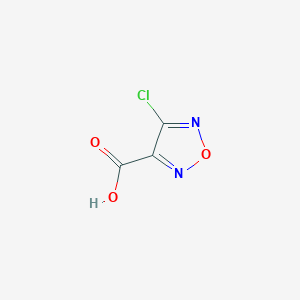
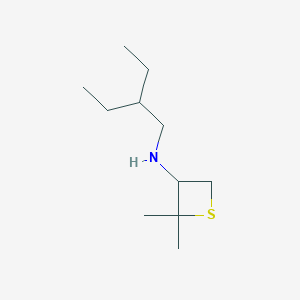
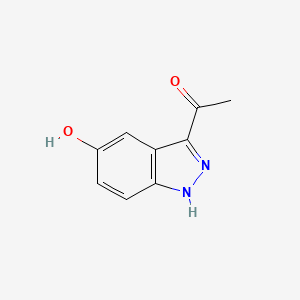

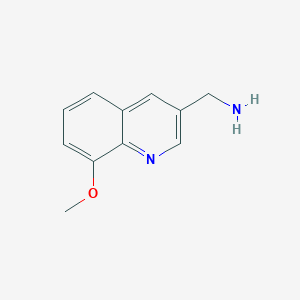
![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
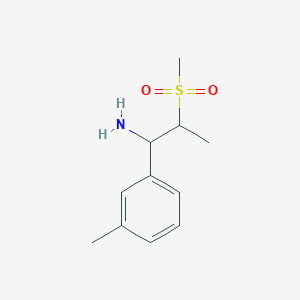
![tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B13021781.png)
